3-Phenyl-1,2,4-oxadiazolidin-5-one

Physicochemical profiling Lipophilicity Solubility

Procuring flat, aromatic oxadiazole analogs instead of the saturated 1,2,4-oxadiazolidin-5-one scaffold leads to synthetic failure and irreproducible biological data due to differing tautomeric forms and ring saturation. 3-Phenyl-1,2,4-oxadiazolidin-5-one resolves this with: • >90% yield room-temperature deprotection (H₂/Pd-C/AcOH, 1-4 h) for late-stage amidine diversification without compromising acid-sensitive groups. • >70% microsomal stability after 30 min in HLM at 1 μM, versus <50% for unsaturated oxadiazole comparators. • Diastereoselective [3+2] annulation yielding single diastereomers (dr >20:1), eliminating chiral chromatography costs for fragment-based screening libraries.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B12366921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1,2,4-oxadiazolidin-5-one
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2NC(=O)ON2
InChIInChI=1S/C8H8N2O2/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5,7,10H,(H,9,11)
InChIKeyJCCYBJZNZDFYFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1,2,4-oxadiazolidin-5-one Properties & Procurement


3-Phenyl-1,2,4-oxadiazolidin-5-one (CAS 1456-22-0) is a five-membered heterocyclic building block characterized by a saturated 1,2,4-oxadiazolidine ring with a carbonyl group at position 5 and an unsubstituted phenyl ring at position 3 [1]. Its molecular formula is C8H6N2O2, with a molecular weight of 162.15 g/mol and a topological polar surface area (TPSA) of 54.2 Ų, which falls within the optimal range for blood-brain barrier penetration in drug discovery programs [2]. The compound exists in tautomeric equilibrium between the 4H-one and 2H-one forms, a property that influences its reactivity and biological interactions [1].

1 Saturated oxadiazolidinone ring enables chiral diversification
2 Ionizable NH proton supports salt formation and solubility tuning
3 Protected amidine precursor for late-stage heterocycle synthesis

3-Phenyl-1,2,4-oxadiazolidin-5-one: Why Analogs Fail


The 1,2,4-oxadiazolidin-5-one scaffold is structurally and electronically distinct from its aromatic 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers, which are often considered generic substitutes [1]. The saturated ring in the target compound introduces a chiral center at the C-3 position when appropriately substituted, enabling diastereoselective transformations that are impossible with flat, aromatic oxadiazole analogs [2]. Furthermore, the NH acidity (pKa ~6-8 in methanol) of 3-phenyl-1,2,4-oxadiazol-5(4H)-ones differs markedly from the non-acidic nature of fully substituted 1,2,4-oxadiazoles, directly affecting solubility, salt formation, and formulation behavior in biological assays [3]. These differences create significant risks of synthetic failure or irreproducible biological data if an in-class analog is procured without verifying its tautomeric form and ring saturation state.

Ring Saturation
Aromatic 1,2,4-oxadiazole analogs lack the sp³ center; diastereoselective reactions may not transfer.
Ionization
Non-ionizable oxadiazoles cannot form salts, altering solubility and formulation behavior in assays.
Synthetic Route
Classical amidine reagents (e.g., S-methylisothiourea) require harsher conditions and may degrade acid-sensitive groups.

3-Phenyl-1,2,4-oxadiazolidin-5-one Comparator Evidence


Improved Aqueous Solubility via Lower Lipophilicity

The saturated 3-phenyl-1,2,4-oxadiazolidin-5-one scaffold exhibits a significantly lower calculated LogD (pH 7.4) of approximately 1.2, compared to 2.6 for the aromatic 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one analog [1]. This lower lipophilicity, driven by the absence of ring-current deshielding and the presence of the acidic NH proton, directly translates to improved aqueous solubility. For instance, kinetic solubility measured at pH 7.4 in PBS buffer for a related 3-phenyl-1,2,4-oxadiazolidin-5-one derivative exceeded 200 μM, whereas structurally analogous 1,2,4-oxadiazoles often show solubility below 50 μM under identical conditions [2]. This difference is critical for achieving meaningful concentrations in in vitro biochemical assays and reduces the need for DMSO co-solvents that can interfere with target engagement.

Aqueous Solubility
Class-level inference
Target: LogD₇.₄ ≈ 1.2; kinetic sol. >200 µM
Comparator: aromatic oxadiazole LogD₇.₄ ≈ 2.6; sol. <50 µM
⇧ >4-fold solubility improvement
May reduce DMSO co-solvent interference in biochemical assays.
Cross-study comparison; verify with pure compound.
Physicochemical profiling Lipophilicity Solubility

Metabolic Stability of Saturated Ring Scaffold

The saturated oxadiazolidinone ring of 3-phenyl-1,2,4-oxadiazolidin-5-one shows superior resistance to oxidative metabolism compared to the corresponding unsaturated 1,2,4-oxadiazole analog [1]. In a cross-study comparison using human liver microsomes (HLM), a series of trisubstituted 1,2,4-oxadiazolidin-5-ones demonstrated >70% remaining after 30-minute incubation at 1 μM, whereas reference 5-phenyl-1,2,4-oxadiazole probes typically show <50% remaining under the same conditions [2]. The saturated ring lacks the electron-deficient C=N double bonds that are primary sites for cytochrome P450-mediated oxidation, making it a preferred scaffold for lead optimization programs where reducing hepatic clearance is a key objective.

Metabolic Stability
Cross-study comparable
Target: oxadiazolidinone >70% remaining (HLM, 30 min, 1 µM)
Comparator: unsaturated oxadiazole probes typically lower
⇧ >20 pp stability gain
Supports DMPK lead optimization in discovery programs.
Data from analogous series; validate target scaffold.
Metabolic stability Hepatocyte clearance Microsomal stability

Diastereoselective Synthesis Advantage

The sp3-hybridized C-3 carbon in 3-phenyl-1,2,4-oxadiazolidin-5-one provides a stereogenic center that can be exploited for diastereoselective transformations, a feature absent in the planar 2,5-disubstituted-1,3,4-oxadiazole scaffold commonly used as a bioisostere [1]. Silver-catalyzed [3+2] annulation of nitrones with isocyanides provides 2,3,4-trisubstituted 1,2,4-oxadiazolidin-5-ones as single diastereomers (dr >20:1) in yields exceeding 80%, whereas analogous reactions with 1,3,4-oxadiazole precursors proceed with no diastereocontrol and typically require chiral auxiliaries [2]. This intrinsic stereoselectivity reduces the synthetic step count and eliminates the cost of chiral separation, directly impacting procurement decisions for medicinal chemistry campaigns targeting chiral biological targets.

Diastereoselectivity
Direct head-to-head
Target: dr >20:1, yield >80% (Ag₂O-cat. annulation)
Comparator: 1,3,4-oxadiazole racemic mixture, no diastereocontrol
⇧ dr improvement from 1:1 to >20:1
Eliminates chiral chromatography for enantiopure building blocks.
Ag₂O/toluene, 80°C; applicable to trisubstituted analogs.
Stereochemistry Diastereoselectivity Synthetic utility

Tunable NH Acidity for Formulation Advantage

Potentiometric titration in methanol reveals that the NH proton of 3-phenyl-1,2,4-oxadiazol-5(4H)-one has a pKa of approximately 6.8, which can be modulated between 5.8 and 8.2 by introducing para-substituents on the phenyl ring [1]. In contrast, 3,5-diphenyl-1,2,4-oxadiazole lacks any ionizable proton and therefore cannot form salts or pH-dependent solubility gradients [2]. This ionization capability enables the target compound to be formulated as a sodium or potassium salt, dramatically improving aqueous solubility and enabling intravenous administration routes that are inaccessible to non-ionizable oxadiazole analogs. For procurement, this means that the same scaffold can serve both oral and parenteral formulation development, reducing the number of distinct chemical series required for a drug discovery program.

NH Acidity (pKa)
Direct head-to-head
Target: pKa ≈ 6.8 (tunable 5.8–8.2); forms Na⁺/K⁺ salts
Comparator: diphenyl oxadiazole >14, no ionizable proton
⇧ binary salt formation capability
Enables pH-dependent solubility for formulation development.
Potentiometric titration in MeOH; salt formation tested in EtOH/H₂O.
Ionization Salt formation Formulation

Amidine Synthesis Efficiency Over S-Methylisothiourea

When employed as an amidine precursor, 3-substituted-1,2,4-oxadiazolin-5-ones undergo clean hydrogenolysis (H2, Pd/C, AcOH) to liberate the corresponding amidine in >90% isolated yield within 1–4 hours at room temperature [1]. In a head-to-head comparison, the classical amidination reagent S-methylisothiourea requires elevated temperatures (60–80°C), extended reaction times (12–24 h), and typically delivers yields of only 40–70% for the same amidine targets [2]. The mild deprotection conditions of the oxadiazolidinone are orthogonal to a wide range of functional groups including esters, carbamates, and even acid-sensitive tert-butyl protecting groups, making it a preferred choice for late-stage amidine installation in complex natural product derivatives.

Amidine Synthesis
Direct head-to-head
Target: >90% yield, rt, 1–4 h (H₂/Pd-C/AcOH)
Comparator: S-methylisothiourea: 40–70% yield, 60–80°C, 12–24 h
⇧ +20–50 pp yield, temp reduced by >35°C
Streamlines late-stage amidine installation in complex substrates.
Mild conditions preserve acid-labile protecting groups.
Amidine synthesis Protecting group Synthetic methodology

3-Phenyl-1,2,4-oxadiazolidin-5-one Application Scenarios


Late-Stage Amidine Installation for Factor Xa Inhibitors

For medicinal chemistry teams developing next-generation oral anticoagulants targeting Factor Xa, procurement of 3-phenyl-1,2,4-oxadiazolidin-5-one as a protected amidine precursor provides a direct synthetic advantage. The >90% yield and room-temperature deprotection (H2/Pd-C/AcOH, 1–4 h) [1] enable efficient late-stage diversification of the P1 arginine-mimetic moiety without compromising acid-sensitive functional groups present in the drug candidate, a limitation of traditional amidination reagents like S-methylisothiourea that demand harsher conditions.

Chiral Building Blocks for Fragment-Based Drug Discovery

Fragment-based screening libraries require structurally diverse, three-dimensional building blocks with defined stereochemistry. The silver-catalyzed [3+2] annulation protocol yields 2,3,4-trisubstituted 1,2,4-oxadiazolidin-5-ones as single diastereomers (dr >20:1) [2]. This diastereoselectivity eliminates chiral chromatography costs and provides enantiopure fragments that explore novel chemical space inaccessible to flat, achiral 1,3,4-oxadiazole fragments commonly used in FBDD collections.

Intravenous Formulation via pH-Dependent Solubility

The ionizable NH proton (pKa ≈ 6.8) of 3-phenyl-1,2,4-oxadiazolidin-5-one allows for the formation of water-soluble sodium salts, in contrast to the non-ionizable 3,5-diphenyl-1,2,4-oxadiazole scaffold [3]. This enables the development of intravenous formulations without resorting to complex co-solvent systems or cyclodextrin complexation, significantly reducing formulation development timelines and excipient-related toxicity risks.

Metabolic Stability Screening in ADME-Tox Profiling

For drug metabolism and pharmacokinetics (DMPK) groups evaluating scaffold metabolic liability, the saturated oxadiazolidinone ring demonstrates superior microsomal stability (>70% remaining after 30 min in HLM at 1 μM) compared to unsaturated oxadiazole comparators (<50% remaining) [4]. This makes the target compound a preferred scaffold for hit-to-lead programs where reducing intrinsic clearance is a primary objective, directly impacting candidate selection decisions.

Application
Selection Property
Validation Focus
Factor Xa inhibitor discovery research
Protected amidine precursor compatibility
Functional group tolerance during deprotection
Fragment-based drug discovery (FBDD)
Diastereoselective annulation capability
Enantiomeric purity assessment
IV-compatible formulation research
Ionizable NH for salt formation
pH-dependent solubility profiling
ADME-Tox metabolic stability screening
Microsomal stability ranking vs. unsaturated analogs
Cross-study HLM data verification
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